molecular formula C13H14N2O B2393937 N-(2-Methoxyphenyl)-4-methylpyridin-2-amine CAS No. 1260878-55-4

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine

Cat. No.: B2393937
CAS No.: 1260878-55-4
M. Wt: 214.268
InChI Key: KAQKSYKFFRLUGX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 2-position, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters in the brain. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-8-14-13(9-10)15-11-5-3-4-6-12(11)16-2/h3-9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQKSYKFFRLUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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